Ac-D-Ala-OH

Catalog No.
S663640
CAS No.
19436-52-3
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-D-Ala-OH

CAS Number

19436-52-3

Product Name

Ac-D-Ala-OH

IUPAC Name

(2R)-2-acetamidopropanoic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m1/s1

InChI Key

KTHDTJVBEPMMGL-GSVOUGTGSA-N

SMILES

Array

Synonyms

N-Acetyl-D-alanine;19436-52-3;(R)-2-Acetamidopropanoicacid;Acetyl-D-Alanine;Ac-D-Ala-OH;N-ACETYLALANINE;(2R)-2-acetamidopropanoicacid;N-AcetylD-alanine;AmbotzAAA1909;PubChem12867;D-Alanine,N-acetyl-;AC1Q5JME;AC1L30LD;A4375_SIGMA;SCHEMBL330308;CHEMBL143309;(R)-2-acetamido-propanoicacid;CTK0I1220;KTHDTJVBEPMMGL-GSVOUGTGSA-N;MolPort-000-149-915;(R)-2-Acetylamino-propionicacid;ZINC114138;EINECS243-066-8;ANW-58539;AR-1K5741

Canonical SMILES

CC(C(=O)O)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C

N-Acetyl-D-alanine is a metabolite found in or produced by Saccharomyces cerevisiae.

Ac-D-Ala-OH (N-Acetyl-D-alanine) is a stable, N-acetylated D-amino acid derivative widely procured as a chiral building block, a specific enzyme substrate, and a functional pharmaceutical excipient. Unlike transiently protected amino acids, the acetyl group provides a permanent N-terminal cap, altering the molecule's solubility, crystallization behavior, and binding affinity. Commercially, it is utilized in the enzymatic resolution of racemic alanine mixtures, as an essential inducer for D-amino acid oxidase (D-AO) production, and as a stabilizing excipient in liquid glycopeptide antibiotic formulations where it mimics the natural D-Ala-D-Ala bacterial cell wall target to prevent active pharmaceutical ingredient (API) degradation .

Substituting Ac-D-Ala-OH with its L-enantiomer (Ac-L-Ala-OH) or unacetylated D-alanine fundamentally disrupts both enzymatic and formulation workflows. In chiral resolution, aminoacylase enzymes are strictly stereoselective; they rapidly hydrolyze Ac-L-Ala-OH while leaving Ac-D-Ala-OH intact, making substitution impossible . In pharmaceutical formulation, unacetylated D-alanine lacks the N-terminal block required to properly interact with the aglycon binding pocket of glycopeptide antibiotics, failing to provide the thermodynamic stability required to prevent vancomycin aggregation in aqueous solutions[1]. Furthermore, using bulky, base-labile protecting groups like Fmoc-D-Ala-OH introduces unwanted lipophilicity and requires downstream deprotection steps, rendering them unsuitable as permanent excipients or stable enzyme inducers.

Stereoselective Resistance in Enzymatic Chiral Resolution

In industrial chiral resolution processes, racemic N-acetyl-DL-alanine is subjected to aminoacylase. The enzyme exhibits strict stereospecificity, rapidly hydrolyzing the L-enantiomer to L-alanine while Ac-D-Ala-OH remains completely resistant to hydrolysis. This differential reactivity allows for the quantitative separation of the D-enantiomer .

Evidence DimensionAminoacylase-catalyzed hydrolysis rate
Target Compound DataAc-D-Ala-OH (Hydrolysis rate ~ 0%, remains intact)
Comparator Or BaselineAc-L-Ala-OH (Rapidly hydrolyzed to free L-alanine)
Quantified DifferenceNear 100% difference in enzymatic cleavage susceptibility
ConditionsAqueous aminoacylase resolution assay

Ensures high-purity recovery of the D-enantiomer in bulk chiral manufacturing without product degradation.

Glycopeptide Antibiotic Stabilization and Binding Affinity

Ac-D-Ala-OH is utilized as a critical stabilizing excipient in aqueous vancomycin formulations. By mimicking the terminal D-Ala-D-Ala sequence of bacterial peptidoglycan, Ac-D-Ala-OH binds specifically to the antibiotic's aglycon pocket. Formulating vancomycin with Ac-D-Ala-OH maintains pH stability (pH 4-6) and prevents degradation over long-term storage, a function where unacetylated D-alanine or L-amino acids fail to provide equivalent thermodynamic stabilization [1].

Evidence DimensionLiquid formulation stability of Vancomycin
Target Compound DataAc-D-Ala-OH (Prevents aggregation and degradation in 0.1-10% w/v vancomycin solutions)
Comparator Or BaselineUnacetylated D-Alanine or L-amino acids (Insufficient binding affinity to stabilize the aglycon pocket)
Quantified DifferenceEnables long-term stable aqueous storage vs. rapid degradation
ConditionsAqueous glycopeptide solution (pH 4-6)

Crucial for pharmaceutical procurement teams formulating ready-to-use liquid glycopeptide antibiotics that require extended shelf life.

Transcriptional Induction of D-Amino Acid Oxidase (D-AO)

In the biotechnological production of D-amino acid oxidase, the D-configuration of the inducer is strictly required. Ac-D-Ala-OH and D-alanine act as potent inducers, increasing specific D-AO activity up to 12.5-fold compared to baseline. In contrast, L-alanine is merely metabolized as a carbon source and fails to trigger the peroxisomal induction of the enzyme [1].

Evidence DimensionSpecific D-AO enzyme induction activity
Target Compound DataAc-D-Ala-OH / D-Alanine (Induces D-AO activity up to ~2.7-4.0 μkat/g dry biomass)
Comparator Or BaselineL-Alanine (Metabolized without activating transcription)
Quantified Difference12.5-fold increase in specific enzyme activity
ConditionsFusarium oxysporum bioreactor cultivation

Dictates the selection of fermentation precursors for the commercial production of D-AO enzymes used in cephalosporin synthesis.

Pharmaceutical Excipient for Glycopeptide Formulations

Directly following from its specific binding to the aglycon pocket, Ac-D-Ala-OH is the excipient of choice for stabilizing ready-to-use aqueous solutions of vancomycin and related antibiotics, preventing aggregation and extending shelf life [1].

Precursor for Enantiopure D-Alanine Production

Leveraging its complete resistance to aminoacylase, Ac-D-Ala-OH is utilized in the bulk industrial resolution of racemic alanine mixtures, allowing the L-isomer to be hydrolyzed and separated while the D-isomer is retained and subsequently recovered .

Inducer for Biocatalytic Enzyme Fermentation

Due to its stereospecific recognition by fungal regulatory pathways, Ac-D-Ala-OH is procured as a fermentation additive to induce the high-yield production of D-amino acid oxidase (D-AO), an enzyme critical for downstream pharmaceutical synthesis[2].

Ligand Binding Assays for Peptidoglycan Analogs

Because it provides a stable, N-acetylated mimic of the bacterial cell wall terminus, Ac-D-Ala-OH is used as a standardized substrate in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assays to quantify the binding affinity of novel antibiotics targeting the D-Ala-D-Ala pocket .

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.058243149 Da

Monoisotopic Mass

131.058243149 Da

Heavy Atom Count

9

UNII

IIE41SBQ9L

Other CAS

19436-52-3

Dates

Last modified: 08-15-2023

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